3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
CAS No.: 1049338-58-0
Cat. No.: VC11926802
Molecular Formula: C24H32N4O2
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049338-58-0 |
|---|---|
| Molecular Formula | C24H32N4O2 |
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 3-cyclohexyl-1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C24H32N4O2/c1-30-22-10-6-5-9-20(22)21-12-13-23(26-25-21)27-15-17-28(18-16-27)24(29)14-11-19-7-3-2-4-8-19/h5-6,9-10,12-13,19H,2-4,7-8,11,14-18H2,1H3 |
| Standard InChI Key | CHNLOSBHUMGUGO-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
| Canonical SMILES | COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4CCCCC4 |
Introduction
The compound 3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a synthetic chemical entity that combines structural elements from cyclohexane, pyridazine, piperazine, and ketone groups. It is a complex organic molecule with potential applications in medicinal chemistry due to its structural versatility and functional group diversity. The presence of a methoxyphenyl group and pyridazine moiety suggests potential pharmacological activities, including receptor binding or enzyme inhibition.
Synthesis
The synthesis of this compound typically involves multistep organic reactions:
-
Formation of the pyridazine core: Pyridazine derivatives are synthesized through condensation reactions involving hydrazines and diketones.
-
Introduction of the methoxyphenyl group: This step involves electrophilic substitution or coupling reactions.
-
Attachment of the piperazine moiety: Achieved through nucleophilic substitution or amide bond formation.
-
Final cyclohexane addition: The cyclohexane group is introduced via alkylation or substitution reactions.
Potential Applications
Given its structural complexity, the compound may serve as:
-
A lead molecule for drug discovery targeting neurological disorders or viral infections.
-
A scaffold for designing inhibitors of enzymes or receptors due to its diverse functional groups.
Challenges and Limitations
While the compound has promising features, challenges include:
-
Synthetic complexity: Multistep synthesis may limit scalability.
-
Limited solubility: May require formulation strategies for drug development.
-
Toxicity concerns: Needs thorough evaluation for safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume